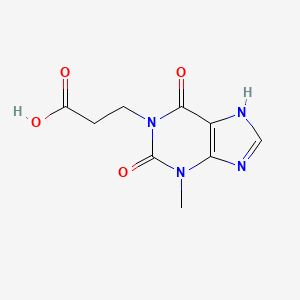
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride, also known as MBPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MBPC is a pyrrolidine-based compound that has been shown to have various biochemical and physiological effects, making it an interesting molecule for researchers to study.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Study : Methyl 3-(4-bromophenyl)-1-methyl-1,2,3,3a,4,9b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate
- Findings : The study focused on the crystal structure of a closely related compound. It detailed the specific conformations and interactions within the crystal, such as C—H⋯π interactions and π–π interactions, providing insights into the molecular arrangement and stability in the solid state (S. Nirmala et al., 2009).
- Study : Synthese der diastereomeren 4‐Amino‐ und 4‐Hydroxy‐3‐(p‐chlorphenyl)‐valeriansäuren
- Findings : This study describes the synthesis of diastereomeric acids and their ring closure products (lactones and lactams), starting from related compounds. It provides an X-ray structure analysis of a bromophenyl pyrrolidinone, relevant to understanding the structural properties of similar compounds (H. Bruderer et al., 1978).
- Study : Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
- Findings : This study explains the synthesis of an important intermediate compound, relevant for the creation of new insecticides. It includes details about the reaction process, purity, and yield, which can be insightful for similar synthesis processes involving methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride (Niu Wen-bo, 2011).
- Study : Asymmetric synthesis and molecular docking study of enantiomerically pure pyrrolidine derivatives
- Findings : This research outlines the asymmetric synthesis of pyrrolidine derivatives, and their potential as thrombin inhibitors. It includes molecular docking studies, which could be relevant for understanding the biological interactions of similar compounds (Seylan Ayan et al., 2013).
- Study : SYNTHESIS AND CHARACTERIZATION OF (R)-2-{[5-BROMO-1-(3-BROMOPROPYL)-1H(SUBSTITUTED)-INDOL-3-YL]METHYL} PYRROLIDINE-1-CARBOXYLIC ACID DERIVATIVES
- Findings : This study involved the synthesis of novel derivatives using electrophilic substitution. It provides insights into the structural characterization of these novel compounds, which could be parallel to the synthesis and analysis of methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride (Nadimenti Mogulaiah et al., 2018).
- Study : Synthesis and evaluation of tumor cell growth inhibition of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates
- Findings : This research evaluated the growth inhibitory activity of novel compounds on human tumor cell lines, providing valuable insights into the potential pharmacological applications of related compounds (M. Queiroz et al., 2011).
- Study : Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO)
- Findings : This study investigated the extraction efficiency of pyridine-3-carboxylic acid, which could provide useful methodologies for similar compounds (Sushil Kumar et al., 2009).
Eigenschaften
IUPAC Name |
methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c1-16-11(15)12(6-7-14-8-12)9-2-4-10(13)5-3-9;/h2-5,14H,6-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKRBTWUCBLFHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)C2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2453408.png)
![2-Chloro-N-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]propanamide](/img/structure/B2453409.png)
![6-Propyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2453410.png)

![2-(4,7-Dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2453413.png)

![4-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2453416.png)
